1-Bromo-3-(methylsulfanylmethyl)cyclobutane
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Overview
Description
1-Bromo-3-(methylsulfanylmethyl)cyclobutane is an organic compound with the molecular formula C6H11BrS. It is characterized by a cyclobutane ring substituted with a bromine atom and a methylsulfanylmethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(methylsulfanylmethyl)cyclobutane typically involves the bromination of 3-(methylsulfanylmethyl)cyclobutane. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(methylsulfanylmethyl)cyclobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The methylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methylsulfanylmethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: 3-(Methylsulfanylmethyl)cyclobutanol, 3-(Methylsulfanylmethyl)cyclobutanenitrile.
Oxidation: 1-Bromo-3-(methylsulfinylmethyl)cyclobutane, 1-Bromo-3-(methylsulfonylmethyl)cyclobutane.
Reduction: 3-(Methylsulfanylmethyl)cyclobutane, 3-Methylcyclobutane.
Scientific Research Applications
1-Bromo-3-(methylsulfanylmethyl)cyclobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(methylsulfanylmethyl)cyclobutane depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of bromide ion (Br-).
In oxidation reactions, the methylsulfanylmethyl group undergoes oxidation to form sulfoxides or sulfones. This involves the addition of oxygen atoms to the sulfur atom, increasing its oxidation state.
Comparison with Similar Compounds
1-Bromo-3-(methylsulfanylmethyl)cyclobutane can be compared with other similar compounds such as:
1-Bromo-3-(methylsulfanyl)cyclobutane: Lacks the additional methyl group on the sulfur atom.
1-Bromo-3-(methylsulfinylmethyl)cyclobutane: Contains a sulfinyl group instead of a sulfanyl group.
1-Bromo-3-(methylsulfonylmethyl)cyclobutane: Contains a sulfonyl group instead of a sulfanyl group.
Properties
IUPAC Name |
1-bromo-3-(methylsulfanylmethyl)cyclobutane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrS/c1-8-4-5-2-6(7)3-5/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOQDDDCCMPPFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CC(C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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